An In-Depth Technical Guide to 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol: Structure, Reactivity, and Applications in Advanced Synthesis
An In-Depth Technical Guide to 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol: Structure, Reactivity, and Applications in Advanced Synthesis
Executive Summary
In the landscape of modern synthetic chemistry, polyhalogenated building blocks are indispensable for tuning the pharmacokinetic and physicochemical properties of active pharmaceutical ingredients (APIs) and agrochemicals. 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (CAS: 2734779-36-1) is a highly specialized benzylic alcohol that combines a reactive dichloromethyl carbinol moiety with a sterically and electronically tuned 2-fluoro-3-methoxyphenyl ring[1].
This technical whitepaper provides a comprehensive analysis of its structural properties, mechanistic reactivity, and validated experimental protocols, serving as a foundational guide for researchers integrating this synthon into complex molecule synthesis.
Structural and Physicochemical Profiling
The molecular architecture of 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol dictates its unique reactivity profile. The compound features two highly distinct functional zones:
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The Dichloromethyl Carbinol (-CH(OH)CHCl₂): The strong inductive electron-withdrawing effect of the two adjacent chlorine atoms significantly lowers the pKa of the benzylic hydroxyl group compared to an unhalogenated analog. This increased acidity alters its behavior in base-mediated reactions and makes the carbon center highly susceptible to specific rearrangement pathways.
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The 2-Fluoro-3-methoxyphenyl Ring: The fluorine atom at the ortho position serves a dual purpose. Stereoelectronically, it restricts the free rotation of the adjacent methoxy group, locking the molecule into a preferred conformation that is often critical for target-receptor binding. Metabolically, it blocks cytochrome P450-mediated oxidation at the ortho position, a common strategy in the design of robust agrochemicals and pharmaceuticals[2].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, synthesized from commercial catalog data and analogous structural baselines[1][3]:
| Property | Value |
| CAS Number | 2734779-36-1 |
| Molecular Formula | C₉H₉Cl₂FO₂ |
| Molecular Weight | 239.07 g/mol |
| Commercial Purity | ≥95% |
| Hydrogen Bond Donors | 1 (Hydroxyl) |
| Hydrogen Bond Acceptors | 3 (O, O, F) |
| Structural Class | Halogenated Benzylic Alcohol |
Chemical Reactivity & Mechanistic Pathways
The synthetic utility of 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol lies in its divergent reactivity. Depending on the applied conditions, the molecule can be funneled into several distinct synthetic pathways.
The secondary alcohol can undergo standard protections or controlled oxidations. More intriguingly, under strongly basic conditions, the dichloromethyl group can participate in intramolecular cyclizations (forming transient dichloroepoxides) that rapidly rearrange into α -chloro ketones or aldehydes.
Fig 1: Divergent synthetic reactivity pathways of the dichloromethyl carbinol.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are chosen.
Protocol 1: Controlled Oxidation to the Corresponding Ketone
Objective: Convert the secondary alcohol to 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanone. Causality: Dess-Martin Periodinane (DMP) is selected over harsh chromium-based oxidants (like Jones reagent) to prevent the oxidative cleavage of the electron-rich methoxy ether and to avoid α -chlorine elimination.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.
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Addition: Cool the reaction flask to 0 °C using an ice bath. Rationale: Cooling controls the initial exotherm and prevents side reactions associated with hypervalent iodine.
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Reaction: Add 1.2 equivalents of DMP portion-wise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
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In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The starting material will disappear, replaced by a less polar, strongly UV-active spot (the ketone).
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Quenching: Pour the reaction mixture into a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes. Self-Validation: The milky suspension of iodine byproducts will visually clear into a distinct, transparent biphasic system, confirming the complete destruction of excess oxidant.
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Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: O-Acetylation for Hydroxyl Protection
Objective: Protect the secondary alcohol as an acetate ester to prevent unwanted reactivity during downstream cross-coupling. Causality: The bulky dichloromethyl group creates significant steric hindrance around the hydroxyl group. Therefore, 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate, forcing the esterification to completion.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 eq of the alcohol in anhydrous DCM (0.2 M).
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Reagent Addition: Add 2.0 eq of Triethylamine (TEA) as the stoichiometric base, followed by 0.1 eq of DMAP.
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Acylation: Dropwise, add 1.5 eq of Acetic Anhydride at room temperature. Stir for 4 hours.
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In-Process Validation (TLC): Monitor via TLC. The product spot will migrate significantly higher (less polar) than the starting alcohol.
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Workup: Quench with saturated aqueous NH₄Cl to neutralize the TEA. Extract with DCM, wash with water and brine, dry over MgSO₄, and concentrate.
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Analytical Validation (¹H NMR): Confirm success via ¹H NMR. The benzylic proton signal (CH-OH) will shift dramatically downfield from approximately ~5.2 ppm to ~6.2 ppm due to the deshielding effect of the newly formed acetate carbonyl.
Applications in Drug Design & Agrochemicals
The structural motifs present in 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol are highly prized in the agrochemical sector. Specifically, the 2-fluoro-3-methoxyphenyl fragment is a critical pharmacophore in the development of 6-aryl-4-aminopicolinate herbicides[2]. These compounds function as synthetic auxins, binding to plant hormone receptors to provide selective, broad-leaf weed control.
By utilizing this dichlorinated alcohol as an early-stage building block, chemists can leverage the dichloromethyl group as a versatile handle to construct complex heterocyclic rings or elongated side chains, ultimately attaching them to the metabolically stable fluorinated aromatic core.
References
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Alchimica. "2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (1 x 1 g) | Alchimica: CAS 2734779-36-1". Available at:[Link][4]
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Google Patents. "US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling". Available at:[2]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 33982, 2,2-Dichloro-1-(2-chlorophenyl) ethanol". Available at:[Link][3]
Sources
- 1. CAS: 2734779-36-1 | CymitQuimica [cymitquimica.com]
- 2. US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling - Google Patents [patents.google.com]
- 3. 2,2-Dichloro-1-(2-chlorophenyl) ethanol | C8H7Cl3O | CID 33982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (1 x 1 g) | Alchimica [shop.alchimica.cz]
